molecular formula C17H19N5O2S B6452669 3-cyclopropyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2549035-57-4

3-cyclopropyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B6452669
CAS RN: 2549035-57-4
M. Wt: 357.4 g/mol
InChI Key: AIKDJEDXUBJBLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-cyclopropyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction involved heating thiophene-2-carboxamides in formic acid . Another approach involved a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Mechanism of Action

Target of Action

Thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, are known to have diverse biological activities .

Mode of Action

Thieno[3,2-d]pyrimidines typically exert their effects through interactions with various biological targets

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to be involved in a variety of biochemical pathways due to their diverse biological activities . The exact pathways influenced by “3-cyclopropyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione” would need to be identified through additional studies.

Result of Action

Given the diverse biological activities of thieno[3,2-d]pyrimidines , it can be inferred that “this compound” may have multiple effects at the molecular and cellular levels.

Future Directions

The future directions for similar compounds involve designing new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation . These compounds can be used as a new tool to probe the mycobacterial oxidative phosphorylation pathway .

properties

IUPAC Name

3-cyclopropyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c23-14-9-21(17(24)22(14)12-1-2-12)11-3-6-20(7-4-11)16-15-13(5-8-25-15)18-10-19-16/h5,8,10-12H,1-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKDJEDXUBJBLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.